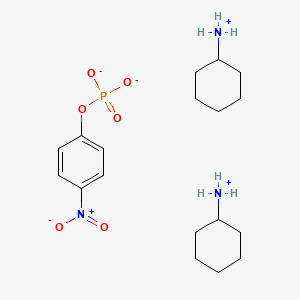

4-Nitrophenylphosphatebis(cyclohexylammonium)salt

Description

Systematic Nomenclature and CAS Registry Information

The systematic IUPAC name for this compound is bis(cyclohexylammonium) hydrogen (4-nitrophenyl) phosphate , reflecting its anionic phosphate core and cationic cyclohexylammonium counterions. According to CAS registry records, it is assigned the identifier 52483-84-8 . Alternative synonyms include p-nitrophenyl phosphate dicyclohexylamine salt and 4-nitrophenylphosphoric acid bis(cyclohexylammonium) salt, which are frequently used in commercial and research contexts.

Molecular Formula and Weight Analysis

The molecular formula of 4-nitrophenylphosphatebis(cyclohexylammonium)salt is C₁₈H₃₂N₃O₆P , derived from the combination of one 4-nitrophenyl phosphate anion (C₆H₅NO₆P⁻) and two cyclohexylammonium cations (C₆H₁₁NH₃⁺). The molecular weight is 417.44 g/mol , calculated as follows:

| Component | Contribution to Molecular Weight |

|---|---|

| C₆H₅NO₆P⁻ | 216.08 g/mol |

| 2 × C₆H₁₁NH₃⁺ | 201.36 g/mol |

| Total | 417.44 g/mol |

This stoichiometry ensures charge neutrality, with the phosphate group’s -1 charge balanced by two +1 charges from the cyclohexylammonium ions.

Crystallographic Data and Spatial Configuration

Single-crystal X-ray diffraction studies reveal that 4-nitrophenylphosphatebis(cyclohexylammonium)salt crystallizes in a monoclinic system with the space group P2₁ . The unit cell parameters are:

| Parameter | Value |

|---|---|

| a | 10.0219(2) Å |

| b | 10.3360(2) Å |

| c | 19.7286(4) Å |

| β | 90.201(2)° |

| Volume | 2043.60(7) ų |

The asymmetric unit comprises one 4-nitrophenyl phosphate anion and two cyclohexylammonium cations, linked via N–H···O hydrogen bonds between ammonium protons and phosphate oxygen atoms. The nitro group adopts a planar configuration orthogonal to the aromatic ring, minimizing steric hindrance. The cyclohexyl rings exhibit chair conformations, with ammonium groups positioned axially to facilitate ionic interactions.

Vibrational Spectroscopy Fingerprints (IR/Raman)

Infrared spectroscopy identifies key functional groups through characteristic absorption bands:

| Band (cm⁻¹) | Assignment |

|---|---|

| 3514 | O–H stretching (water) |

| 1340, 1172 | N–O asymmetric/symmetric stretch (NO₂) |

| 1259, 1109 | P–O asymmetric/symmetric stretch (PO₄³⁻) |

| 1593 | C=C aromatic ring vibration |

The absence of free P–OH stretching (expected near 2700 cm⁻¹) confirms complete deprotonation of the phosphate group. Raman spectroscopy, though not explicitly reported in the literature, would likely show strong signals near 1000 cm⁻¹ corresponding to P–O–C linkages and aromatic ring deformations.

Nuclear Magnetic Resonance Spectral Signatures

While explicit ¹H or ³¹P NMR data for 4-nitrophenylphosphatebis(cyclohexylammonium)salt are not provided in the cited sources, predicted spectral features can be inferred from its molecular structure:

- ¹H NMR : The cyclohexylammonium protons would resonate as multiplet signals between δ 1.2–2.5 ppm (cyclohexyl CH₂) and δ 3.0–3.5 ppm (NH₃⁺). The aromatic protons of the nitrophenyl group would appear as doublets near δ 8.2 ppm (ortho to NO₂) and δ 7.5 ppm (meta to NO₂).

- ³¹P NMR : The phosphate phosphorus atom is expected to resonate near δ 0–5 ppm, typical for organophosphate esters.

Properties

Molecular Formula |

C18H32N3O6P |

|---|---|

Molecular Weight |

417.4 g/mol |

IUPAC Name |

cyclohexylazanium;(4-nitrophenyl) phosphate |

InChI |

InChI=1S/C6H6NO6P.2C6H13N/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*7-6-4-2-1-3-5-6/h1-4H,(H2,10,11,12);2*6H,1-5,7H2 |

InChI Key |

KXNNUYCXODNFBD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenylphosphatebis(cyclohexylammonium)salt typically involves the reaction of 4-nitrophenyl phosphate with cyclohexylamine. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a pH of around 10.4 using a glycine buffer that contains magnesium chloride and zinc chloride .

Industrial Production Methods

Industrial production of 4-Nitrophenylphosphatebis(cyclohexylammonium)salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenylphosphatebis(cyclohexylammonium)salt primarily undergoes hydrolysis reactions. In the presence of alkaline phosphatase, it is hydrolyzed to produce 4-nitrophenol and inorganic phosphate. This reaction is commonly used in ELISA procedures to generate a yellow-colored product that can be measured spectrophotometrically at 405 nm .

Common Reagents and Conditions

Reagents: Alkaline phosphatase, glycine buffer, magnesium chloride, zinc chloride.

Conditions: pH 10.4, room temperature, incubation in the dark for 30 minutes .Major Products

The major product formed from the hydrolysis of 4-Nitrophenylphosphatebis(cyclohexylammonium)salt is 4-nitrophenol, which is yellow in color and can be measured spectrophotometrically .

Scientific Research Applications

Biochemical Research

Enzyme Assays : This compound is primarily used as a substrate in enzyme assays, particularly for phosphatases. It allows researchers to study enzyme kinetics and mechanisms effectively by measuring the release of 4-nitrophenol upon hydrolysis. The reaction can be quantitatively analyzed at a wavelength of 405 nm, making it a valuable tool in enzymology studies .

Pharmaceutical Development

Drug Formulation Studies : In the pharmaceutical industry, 4-nitrophenylphosphatebis(cyclohexylammonium)salt is instrumental in evaluating the stability and solubility of potential drug compounds. This assessment is crucial for developing effective medications, as it helps in understanding how drugs behave in biological systems .

Environmental Analysis

Phosphate Detection : The compound is utilized for detecting phosphate levels in water samples, aiding environmental monitoring and pollution control efforts. Its ability to release nitrophenol upon hydrolysis makes it suitable for assessing phosphate contamination in aquatic environments .

Material Science

Synthesis of Functionalized Polymers : In material science, this salt plays a role in synthesizing functionalized polymers. These polymers can enhance material properties for applications such as coatings and adhesives, contributing to advancements in various industrial processes .

Diagnostics

Diagnostic Assays Development : The compound is also significant in developing diagnostic assays that detect specific biomolecules. This application supports advancements in medical testing technologies, facilitating early diagnosis and treatment of diseases .

Case Study 1: Enzyme Kinetics

A study published in a biochemical journal demonstrated the use of 4-nitrophenylphosphatebis(cyclohexylammonium)salt as a substrate to analyze the kinetics of alkaline phosphatase. The researchers measured the rate of product formation (4-nitrophenol) under varying substrate concentrations, providing insights into enzyme efficiency and inhibition mechanisms.

Case Study 2: Environmental Monitoring

In an environmental study, this compound was employed to assess phosphate levels in river water samples. The results indicated significant correlations between agricultural runoff and increased phosphate concentrations, highlighting its utility in ecological assessments.

Case Study 3: Drug Stability Testing

A pharmaceutical research team used 4-nitrophenylphosphatebis(cyclohexylammonium)salt to evaluate the stability of a new antibiotic formulation under different pH conditions. The findings revealed that the compound's stability varied significantly with pH, influencing the formulation's efficacy.

Mechanism of Action

The mechanism of action of 4-Nitrophenylphosphatebis(cyclohexylammonium)salt involves its hydrolysis by alkaline phosphatase. The enzyme catalyzes the removal of the phosphate group from the compound, resulting in the formation of 4-nitrophenol and inorganic phosphate. The reaction proceeds through the formation of a phosphoenzyme intermediate, which is then hydrolyzed to release the products .

Comparison with Similar Compounds

4-Nitrophenyl Phosphate Disodium Salt (CAS 4264-83-9)

Key Differences : The disodium salt’s superior water solubility makes it ideal for high-throughput assays requiring aqueous buffers, whereas the cyclohexylammonium salt is better suited for mixed-solvent systems .

4-Nitrophenyl Phosphate Tris(hydroxymethyl)aminomethane (Tris) Salt (CAS 330-13-2)

Key Differences : The Tris salt is preferred in alkaline phosphatase assays requiring pH > 8, while the cyclohexylammonium salt’s hydrophobicity aids in organic-phase reactions .

Comparison with Other Cyclohexylammonium Salts

Phenolphthalein Monophosphate Bis(cyclohexylammonium)salt (CAS 14815-59-9)

Key Differences: Phenolphthalein derivatives offer higher sensitivity but require alkaline conditions for color development, limiting their use in neutral pH assays .

2-Deoxy-α-D-Ribose 1-Phosphate Bis(cyclohexylammonium)salt

Key Differences : The 2-deoxyribose variant is niche in nucleic acid studies, whereas 4-nitrophenylphosphate is a mainstream ALP substrate .

Comparison with Fluorogenic Substrates

4-Methylumbelliferyl Phosphate Bis(cyclohexylammonium)salt (CAS 128218-53-1)

Key Differences : Fluorogenic substrates like 4-methylumbelliferyl phosphate offer superior sensitivity but require specialized equipment, making them less accessible than colorimetric analogs .

Structural and Reactivity Comparisons

- Thermal Stability : Cyclohexylammonium salts generally exhibit higher thermal stability compared to Tris salts due to the hydrophobic cyclohexyl groups .

Commercial and Practical Considerations

| Compound | Price (1 g) | Key Suppliers |

|---|---|---|

| Cyclohexylammonium Salt | $53–$225 | Santa Cruz, Glentham |

| Disodium Salt | $100–$200 | Sigma-Aldrich, ChemScene |

| Tris Salt | $123–$516 | Sigma-Aldrich |

Key Insight : The cyclohexylammonium salt is cost-effective for routine use, while fluorogenic and specialized salts command premium pricing .

Biological Activity

4-Nitrophenylphosphate bis(cyclohexylammonium) salt (CAS No. 52483-84-8) is a synthetic compound widely used as a substrate in biochemical assays, particularly for measuring phosphatase activity. This article reviews its biological activity, applications, and relevant case studies, providing a comprehensive overview based on diverse sources.

4-Nitrophenylphosphate bis(cyclohexylammonium) salt is characterized by the following properties:

- Molecular Formula : C₁₂H₁₈N₂O₄P

- Appearance : Powder, colorless to faintly yellow

- Solubility : Soluble in water at 10 mg/mL

- Quality Level : ≥97% anhydrous basis

The compound acts as a chromogenic substrate for alkaline phosphatase (ALP), a critical enzyme involved in dephosphorylation processes. Upon hydrolysis by ALP, it releases 4-nitrophenol, which can be quantified spectrophotometrically due to its yellow color. This property makes it valuable in various enzymatic assays.

Applications in Research

- Enzyme Assays : It is primarily used to assess ALP activity in various biological samples, including serum and tissue extracts.

- Pharmacological Studies : The compound has been utilized to investigate the effects of different inhibitors on phosphatase activity, aiding in drug development.

- Biochemical Pathway Analysis : It helps elucidate pathways involving phosphorylation and dephosphorylation, which are crucial in signal transduction.

Case Studies

- Inhibition Studies : A study reported that cyclohexylamine, a component of the salt, acts as a non-competitive inhibitor of ALP. This finding was based on co-crystallization experiments with Vibrio alkaline phosphatase (VAP), indicating that structural modifications can affect enzyme activity significantly .

- Comparative Enzyme Activity : Research comparing various phosphatase substrates found that 4-nitrophenylphosphate bis(cyclohexylammonium) salt exhibited superior sensitivity and specificity for ALP compared to other substrates like para-nitrophenyl phosphate .

- Clinical Applications : In clinical settings, this compound has been employed to monitor liver function through ALP levels in serum samples, providing insights into hepatobiliary diseases .

Data Table

| Property | Value |

|---|---|

| Molecular Weight | 299.34 g/mol |

| pH Range | 6.0 - 8.0 |

| Storage Conditions | -20°C |

| Stability | Stable under recommended conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.